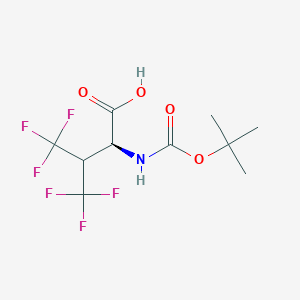

n-Boc-hexafluorovaline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F6NO4/c1-8(2,3)21-7(20)17-4(6(18)19)5(9(11,12)13)10(14,15)16/h4-5H,1-3H3,(H,17,20)(H,18,19)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHFSDGXBRYNQG-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(C(F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F6NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis and Structural Impact of N Boc Hexafluorovaline in Biomolecules

Spectroscopic Investigations of Conformational Preferences

Spectroscopic techniques are invaluable tools for elucidating the three-dimensional structure and conformational dynamics of molecules. For n-Boc-hexafluorovaline, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been particularly informative.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹H-NMR, ¹⁹F-NMR, 2D-NOESY)

NMR spectroscopy provides detailed information about the local environment and through-space proximity of atoms in a molecule in solution.

2D-NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is instrumental in determining the through-space proximity of protons, which is crucial for defining the secondary structure of peptides. uchicago.eduyoutube.com While specific 2D-NOESY data for this compound itself is not extensively detailed in the provided context, the general application of this technique to peptides containing fluorinated amino acids helps in understanding their conformational preferences, such as the formation of β-turns or other folded structures. acs.orgnmr.ch The observation of NOEs between specific protons can confirm the connectivity and spatial arrangement of amino acid residues within a peptide chain. youtube.com

X-ray Crystallography for Solid-State Conformation Elucidation

X-ray crystallography provides a static, high-resolution picture of a molecule's conformation in the solid state. youtube.comnih.gov This technique has been used to determine the crystal structures of peptides containing hexafluorovaline (B1242010) derivatives. For example, the crystal structure of a tripeptide containing a hexafluorovaline derivative revealed a coiled structure supported by intramolecular hydrogen bonds, including N—H⋯F and N—H⋯O interactions. researchgate.netiucr.org This demonstrates the ability of the fluorinated side chains to participate in stabilizing intramolecular interactions. The determination of the three-dimensional structure through X-ray crystallography offers unambiguous proof of molecular conformation and packing in the crystalline state.

Computational Approaches to Understanding Conformational Landscape

Computational methods complement experimental techniques by providing insights into the energetics and dynamics of different conformations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational space available to a molecule and to understand the influence of specific residues on peptide and protein structure. fu-berlin.de For peptides containing fluorinated amino acids, MD simulations can predict the populations of different conformers and identify stable secondary structures, such as β-turns and β-hairpins. researchgate.net These simulations have shown that the incorporation of fluorinated residues can significantly influence the conformational preferences of peptides.

Quantum Chemical Calculations in Conformational Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and relative energies of different conformers. These calculations can help to rationalize the conformational preferences observed experimentally. For instance, computational analyses of fluorinated proline derivatives have revealed that stereoelectronic effects, such as gauche effects and hyperconjugative interactions, play a crucial role in determining the ring pucker and amide bond cis/trans isomerization rates. researchgate.net Similar principles apply to this compound, where the strong electronegativity and steric bulk of the trifluoromethyl groups influence the torsional angles of the peptide backbone.

Influence of Fluorination on Molecular Architecture

The replacement of hydrogen atoms with fluorine atoms in the valine side chain has profound effects on the molecular architecture of peptides.

The introduction of the two trifluoromethyl groups in hexafluorovaline significantly increases the hydrophobicity of the side chain. This "fluorous effect" can drive the folding of peptides and enhance the stability of protein structures by promoting the burial of the fluorinated residues in the hydrophobic core. acs.org Studies on model proteins have shown that replacing leucine (B10760876) residues with hexafluoroleucine, a structurally similar fluorinated amino acid, can substantially increase the thermodynamic stability of the protein. acs.org

Furthermore, the bulky and rigid nature of the trifluoromethyl groups can impose steric constraints on the peptide backbone, influencing the accessible dihedral angles (φ and ψ) and favoring specific secondary structures. researchgate.net For example, the incorporation of hexafluorovaline has been shown to be compatible with the maintenance of β-turn and antiparallel β-sheet structures in gramicidin (B1672133) S analogs. oup.com The electronegativity of the fluorine atoms can also lead to stabilizing intramolecular interactions, such as N—H⋯F hydrogen bonds, as observed in crystal structures. researchgate.netiucr.org

Table of Spectroscopic and Structural Data for Hexafluorovaline-Containing Peptides

| Technique | Peptide/System | Key Finding | Reference |

|---|---|---|---|

| ¹H-NMR | [Hfv¹,¹']-Gramicidin S | C2 symmetry in solution, indicating a stable, folded conformation. | oup.com |

| ¹⁹F-NMR | [Hfv¹,¹']-Gramicidin S | Two multiplet signals, confirming the diastereomeric environment of the two CF3 groups. | oup.com |

| X-ray Crystallography | Tripeptide with hexafluorovaline derivative | Coiled structure with intramolecular N—H⋯F and N—H⋯O hydrogen bonds. | researchgate.netiucr.org |

| Circular Dichroism (CD) | [Hfv¹,¹']-Gramicidin S | CD pattern typical of a type II' β-turn and β-sheet structure, similar to native Gramicidin S. | oup.com |

Stereoelectronic Effects and Resultant Conformational Preferences

The introduction of six fluorine atoms in the valine side chain dramatically alters its electronic properties, giving rise to significant stereoelectronic effects that dictate the conformational preferences of this compound. Fluorine's high electronegativity creates strong C-F bonds with a significant dipole moment, contrasting with the less polar C-H bonds. unimi.it This alteration in electronic distribution has a cascading effect on the entire amino acid residue and the peptide backbone.

The trifluoromethyl groups are potent electron-withdrawing groups. This inductive effect can influence the pKa of neighboring functional groups and modulate the electronic character of the peptide backbone. researchgate.net Theoretical studies and experimental data from related fluorinated amino acids suggest that these stereoelectronic effects play a crucial role in stabilizing specific rotamers of the side chain. The gauche effect, an attraction between vicinal electron-withdrawing groups, can influence the torsional angles of the side chain, favoring specific orientations of the CF3 groups relative to each other and the peptide backbone. wisc.edunih.gov

Role of Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine-Mediated Effects)

Intramolecular interactions are pivotal in defining the three-dimensional structure of peptides containing this compound. While conventional hydrogen bonds involving the peptide backbone (N-H···O=C) remain a primary determinant of secondary structure, the presence of fluorine introduces additional, weaker interactions that can collectively have a significant impact.

Intramolecular Hydrogen Bonding: The electron-withdrawing nature of the CF3 groups can weaken the nucleophilicity of the amino group of hexafluorovaline, which can affect coupling reactions during peptide synthesis. oup.com However, the amide protons remain capable of forming intramolecular hydrogen bonds. In the context of a peptide, these hydrogen bonds are crucial for the formation of secondary structures like β-turns and helices. oup.com

Fluorine-Mediated Effects: Beyond classical hydrogen bonds, fluorine atoms can participate in a range of non-covalent interactions. These include:

Fluorine-backbone interactions: The fluorine atoms can interact with the amide protons (N-H···F) or the carbonyl carbons (C-F···C=O) of the peptide backbone. nih.govnih.gov Crystal structures of peptides containing hexafluorovaline derivatives have revealed the presence of N-H···F intramolecular hydrogen bonds, which contribute to the stabilization of coiled or turn-like structures. nih.goviucr.org

The Fluorous Effect: The strong hydrophobicity of the hexafluoroisopropyl side chain promotes its sequestration from aqueous environments, driving it to the hydrophobic core of a protein or leading to aggregation. acs.orgmpg.de This effect can also influence peptide folding and stability.

A study on a tripeptide containing a hexafluorovaline derivative revealed the presence of both N-H···F and N-H···O intramolecular hydrogen bonds, which supported a coiled structure. nih.goviucr.org These findings underscore the importance of these weaker interactions in dictating the conformational landscape of hexafluorovaline-containing peptides.

Impact on Peptide Backbone and Side Chain Orientations (e.g., Beta-Turn Inducement, Proline Pucker Analogues)

The incorporation of this compound can significantly influence the secondary structure of peptides, often promoting the formation of specific turn structures.

Beta-Turn Inducement: Several studies have demonstrated that hexafluorovaline and its derivatives can act as potent inducers of β-turns. researchgate.net A β-turn is a compact structure involving four amino acid residues, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. The conformational constraints imposed by the bulky hexafluoroisopropyl side chain can favor the dihedral angles (φ, ψ) required for a β-turn.

For instance, conformational studies of di- and tripeptides containing hexafluorovaline, using X-ray analysis and NMR techniques, have shown a propensity for β-turn-like conformations in both the solid state and in solution. researchgate.net The substitution of valine with hexafluorovaline in the cyclic peptide gramicidin S, which naturally contains two β-turns, resulted in a conformationally similar analogue, indicating that hexafluorovaline can effectively maintain or induce such structures. oup.com

Proline Pucker Analogues: While hexafluorovaline is an acyclic amino acid, the conformational rigidity imposed by its side chain can, in some respects, mimic the structural constraints of proline. Proline's pyrrolidine (B122466) ring exists in two main puckered conformations, "up" (Cγ-exo) and "down" (Cγ-endo), which significantly influence the peptide backbone. nih.gov The introduction of electronegative substituents, such as fluorine, on the proline ring can stabilize specific pucker conformations through stereoelectronic effects. nih.govbeilstein-journals.org

Although this compound does not have a ring to pucker, the strong preference for specific side-chain rotamers due to stereoelectronic and steric effects can similarly restrict the backbone dihedral angles (φ, ψ). This can lead to a "proline-like" effect on the peptide backbone, contributing to the formation of turns and kinks in the peptide chain. This mimicry, however, is based on restricting backbone flexibility rather than the specific ring pucker of proline.

Data Tables

Table 1: Conformational Effects of Hexafluorovaline Incorporation

| Feature | Observation | References |

| Backbone Conformation | Tends to induce extended conformations and β-turn-like structures. | researchgate.netnih.govoup.com |

| Intramolecular H-Bonds | Formation of N-H···F and N-H···O hydrogen bonds observed in crystal structures, stabilizing coiled conformations. | nih.goviucr.org |

| Side Chain Orientation | Steric and stereoelectronic effects lead to preferred rotameric states of the hexafluoroisopropyl group. | researchgate.netwisc.edunih.gov |

| Secondary Structure | Acts as a potent β-turn inducer. | researchgate.netoup.com |

Applications of N Boc Hexafluorovaline in Peptide and Peptidomimetic Design

Incorporation into Bioactive Peptides and Analogues

The substitution of natural amino acid residues with n-Boc-hexafluorovaline has been a key strategy in modifying the pharmacological profiles of bioactive peptides. This approach has been particularly fruitful in the development of analogues of Angiotensin II, Cyclosporin A, and Gramicidin (B1672133) S.

Case Studies in Angiotensin II Analogues

This compound has been successfully incorporated into analogues of Angiotensin II (AII), a peptide hormone that plays a crucial role in blood pressure regulation. The synthesis of these analogues has been achieved through both fragment condensation and solid-phase peptide synthesis. nih.gov The introduction of the hexafluorovaline (B1242010) residue has been shown to significantly impact the biological activity of the resulting analogues. nih.govrsc.org

One notable finding is that the activity of these analogues is highly dependent on the position and stereochemistry of the Hfv residue. For instance, when hexafluorovaline was substituted for valine at position 5, the resulting analogue, [Hfv5]AII, exhibited a remarkable 133% of the activity of the native Angiotensin II on rat uterus smooth muscle. nih.govrsc.org In contrast, the analogue with the D-enantiomer, [D-Hfv5]AII, was found to be inactive. nih.govrsc.org

Furthermore, the incorporation of hexafluorovaline at position 8 has led to the development of potent Angiotensin II inhibitors. researchgate.net The analogue [Sar1,Hfv8]AII demonstrated significantly more effective and prolonged blockade of the pressor response to Angiotensin II compared to the non-fluorinated counterpart, [Sar1,Leu8]AII. researchgate.net The L-congener of this analogue was found to be 20-100 times more active as both an agonist and antagonist than its D-diastereomer in isolated tissue preparations. researchgate.net These findings underscore the profound influence of the hexafluorovaline substitution on the biological properties of Angiotensin II analogues.

Biological Activity of Angiotensin II Analogues Containing Hexafluorovaline

| Analogue | Modification | Biological Activity | Reference |

|---|---|---|---|

| [Hfv5]AII | Substitution of Valine at position 5 with L-Hexafluorovaline | 133% activity of native Angiotensin II on rat uterus | nih.gov, rsc.org |

| [D-Hfv5]AII | Substitution of Valine at position 5 with D-Hexafluorovaline | Inactive | nih.gov, rsc.org |

| [Ac-Asn1,DL-Hfv8]AII | Substitution of Phenylalanine at position 8 with DL-Hexafluorovaline and acetylation of N-terminus | Potent inhibitor of Angiotensin II in vitro and in vivo | nih.gov |

| [Sar1,Hfv8]AII | Substitution of Phenylalanine at position 8 with L-Hexafluorovaline and Sarcosine at position 1 | Significantly more effective and prolonged inhibition of Angiotensin II pressor response compared to [Sar1,Leu8]AII | researchgate.net |

| [Sar1,D-Hfv8]AII | Substitution of Phenylalanine at position 8 with D-Hexafluorovaline and Sarcosine at position 1 | 20-100 times less active as an agonist/antagonist compared to the L-congener | researchgate.net |

Design of Cyclosporin A Analogues with Hexafluorovaline Units

Cyclosporin A (CsA) is a potent immunosuppressive cyclic undecapeptide widely used in organ transplantation to prevent rejection. researchgate.net Its mechanism of action involves binding to cyclophilin, and its biological activity is highly dependent on its conformation. iris-biotech.de The incorporation of unnatural amino acids is a strategy to modify its properties.

A notable example is the stereoselective synthesis of Cyclosporin A analogues where the valine at position 5 is replaced by a hexafluorovaline derivative. nih.gov Specifically, [5-[4,4,4,4',4',4'-Hexafluoro-N-(2-hydroxyethoxy)-D-valine]]- and [5-[4,4,4,4',4',4'-Hexafluoro-N-(2-hydroxyethoxy)-L-valine]cyclosporin A have been synthesized. nih.gov This modification introduces the highly fluorinated side chain into the core of the macrocycle, which can influence its binding affinity and pharmacokinetic profile. The synthesis of these analogues demonstrates the feasibility of incorporating complex fluorinated residues into this important therapeutic peptide.

Synthesis of Gramicidin S and Other Cyclic Peptides Containing Hexafluorovaline

Gramicidin S is a cyclic decapeptide antibiotic known for its potent activity against a range of bacteria. tno.nl Its structure features a well-defined β-sheet conformation. The incorporation of hexafluorovaline into the Gramicidin S scaffold has been explored to investigate the impact of fluorination on its antimicrobial properties and structure.

The synthesis of [Hexafluorovalyl1,1']gramicidin S, where the two valine residues are replaced by L-hexafluorovaline, has been successfully achieved. nih.gov This modification introduces two bulky, hydrophobic, and electron-withdrawing groups into the peptide backbone, which can significantly alter its interaction with bacterial membranes. While detailed biological activity data for this specific analogue is not extensively reported in the provided context, the synthesis itself opens avenues for creating novel Gramicidin S derivatives with potentially enhanced stability and altered antimicrobial spectra. The synthesis of cyclic peptides, in general, offers advantages such as increased biostability and bioavailability compared to their linear counterparts. nih.gov

Design and Synthesis of Peptidomimetics Utilizing Hexafluorovaline

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of this compound into peptidomimetic scaffolds is a promising strategy to leverage the unique properties of fluorinated amino acids.

Strategies for Introducing Fluorinated Amino Acids into Mimetic Scaffolds

Several strategies exist for the incorporation of fluorinated amino acids like hexafluorovaline into peptidomimetic scaffolds. researchgate.net A primary method involves the use of protected fluorinated amino acids, such as this compound, as building blocks in standard solid-phase or solution-phase peptide synthesis. researchgate.net This allows for the precise, site-specific introduction of the fluorinated residue into a peptide or peptidomimetic sequence.

The introduction of the hexafluorovaline side chain can impart several desirable properties to the resulting mimetic. The high hydrophobicity of the bis(trifluoromethyl)methyl group can enhance the molecule's ability to cross cell membranes. nih.gov Furthermore, the steric bulk and the strong carbon-fluorine bonds can increase the resistance of the peptidomimetic to proteolytic degradation by shielding adjacent peptide bonds from enzymatic cleavage. ebrary.net The electron-withdrawing nature of the fluorine atoms can also influence the local electronic environment and conformational preferences of the scaffold, potentially leading to enhanced binding affinity for biological targets. researchgate.net

Multi-Component Reactions (MCRs) in Peptidomimetic Synthesis

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid synthesis of diverse libraries of peptidomimetics from simple starting materials in a single step. beilstein-journals.orgrsc.org These reactions are particularly well-suited for the incorporation of unnatural amino acids, including fluorinated ones.

The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product. rsc.org By using an N-Boc-protected amino acid like this compound as the carboxylic acid component, it is possible to generate complex peptidomimetic structures containing the hexafluorovaline residue. The use of N-Boc protected amino acids in Ugi reactions is a well-established strategy. rsc.org Subsequent deprotection of the Boc group allows for further modification or cyclization of the linear Ugi product. rsc.org

Similarly, the Passerini three-component reaction (P-3CR), which involves an aldehyde, a carboxylic acid, and an isocyanide, yields an α-acyloxy carboxamide. beilstein-journals.org This reaction can also be adapted to include this compound, providing access to a different class of peptidomimetic scaffolds. The versatility of these MCRs, combined with the unique properties of this compound, offers a powerful platform for the discovery of novel bioactive compounds. nih.gov

Conformational Restriction and Bioactivity Modulation in Peptidomimetics

The incorporation of this compound into peptide chains is a potent strategy for inducing conformational restriction, which in turn can significantly modulate the bioactivity of the resulting peptidomimetics. The unique stereoelectronic properties of the hexafluorovaline residue, particularly the bulky and highly electronegative bis(trifluoromethyl)methyl side chain, impose significant steric constraints on the peptide backbone. This restriction limits the accessible range of the dihedral angles (phi, ψ), forcing the peptide to adopt a more defined and rigid conformation. nih.gov

This pre-organization of the peptide into a specific three-dimensional structure can have profound effects on its biological activity. magtech.com.cn By locking the peptidomimetic into a conformation that mimics the bioactive shape required for binding to a biological target, such as a receptor or enzyme, binding affinity can be substantially enhanced. unimi.it The principle is that a flexible peptide must expend entropic energy to adopt the correct binding conformation, whereas a conformationally restricted peptide is already closer to this required state. nih.gov

Research in peptidomimetic design has shown that such conformational constraints are crucial for improving potency and specificity. nih.govmdpi.com For instance, inducing specific secondary structures like β-turns or helical motifs is a common goal. nih.govnih.gov The steric hindrance from the hexafluorovaline side chain can stabilize these turns and prevent the peptide from adopting random coil structures in solution. This stabilization leads to a higher population of the bioactive conformer, resulting in improved interaction with the target molecule and, consequently, modulated bioactivity. unimi.it

Modulation of Peptide Properties through Hexafluorovaline Incorporation

Effects on Proteolytic Stability and Metabolic Resistance

A primary challenge in the development of therapeutic peptides is their rapid degradation by proteases in the body. beilstein-journals.orgmdpi.com The incorporation of hexafluorovaline is a highly effective strategy to enhance proteolytic stability and metabolic resistance. unimi.itnih.gov The carbon-fluorine bond is exceptionally strong, and the electron-withdrawing nature of the two trifluoromethyl groups on the side chain can electronically shield the adjacent peptide bonds from enzymatic hydrolysis. unimi.it

Furthermore, the sheer steric bulk of the hexafluorovaline side chain acts as a physical barrier, hindering the approach of proteolytic enzymes and preventing the peptide from fitting into the enzyme's active site. beilstein-journals.orgnih.gov Numerous studies have demonstrated that peptides containing fluorinated amino acids exhibit significantly increased resistance to a variety of proteases, including trypsin, chymotrypsin, and pepsin. nih.govnih.govresearchgate.net This increased stability translates to a longer biological half-life, which is a critical attribute for therapeutic peptides. mdpi.com

The degree of stabilization can depend on the position of the hexafluorovaline residue relative to the cleavage site and the specific enzyme . beilstein-journals.orgnih.gov However, the general trend is a marked increase in resistance to degradation.

| Peptide Sequence | Protease | Relative Stability (Compared to Unmodified Peptide) | Reference |

|---|---|---|---|

| Buforin II Analog (with Hfv) | Trypsin | Modest increase in resistance | nih.gov |

| Magainin 2 Analog (with Hfv) | Trypsin | Modest increase in resistance | nih.gov |

| Model Peptide (Hfv at P1') | α-Chymotrypsin | Significant increase in stability | beilstein-journals.orgnih.govresearchgate.net |

| GLP-1 Analog (with Hfl) | DPP IV | Higher proteolytic stability | nih.gov |

Influence on Lipid Solubility and Bioavailability

The bioavailability of peptides, particularly their ability to be absorbed orally, is often limited by their poor permeability across lipid membranes. mdpi.comnih.gov Incorporating hexafluorovaline can dramatically alter the physicochemical properties of a peptide, most notably by increasing its lipophilicity (lipid solubility). nih.govnih.gov The highly fluorinated side chain is hydrophobic, which can enhance the peptide's ability to partition into and traverse the lipid bilayers of cell membranes. unimi.itnih.gov

An increase in lipophilicity is often correlated with improved bioavailability. bachem.com By facilitating passage through the intestinal epithelium, hexafluorovaline incorporation can potentially improve the oral bioavailability of peptide drugs, reducing the need for administration by injection. unimi.itscienceopen.com However, a delicate balance must be maintained; excessive lipophilicity can lead to poor aqueous solubility or non-specific binding within lipid bilayers, which could negatively impact bioavailability. bachem.com

Research on fluorinated antimicrobial peptides has shown that increased hydrophobicity due to fluorination can lead to enhanced biological activity, which is often linked to improved interaction with bacterial cell membranes. nih.govnih.gov This enhanced membrane interaction underscores the potential of hexafluorovaline to improve the transport of peptides across biological barriers.

| Modification | Observed Effect on Physicochemical Property | Potential Impact on Bioavailability | Reference |

|---|---|---|---|

| Incorporation of Hexafluorovaline/Hexafluoroleucine | Increased hydrophobicity/lipophilicity | Enhanced membrane permeability, potentially improved oral absorption | unimi.itnih.govnih.gov |

| General Peptide Fluorination | Increased chemical and thermal stability | Longer half-life in circulation contributes to overall bioavailability | nih.gov |

| Fluorination of GLP-1 | Increased hydrophobicity | Improved bioactivity and metabolic stability, suggesting better bioavailability | nih.gov |

| General Peptide Modification | Increased lipophilicity | A balance between hydro- and lipophilicity is key for enhanced cell permeability | bachem.com |

Role of N Boc Hexafluorovaline in Protein Engineering and Biomolecular Probes

Engineering of Protein Structure and Function

The introduction of hexafluorovaline (B1242010) into a protein's structure, facilitated by the use of its n-Boc protected form in synthesis, can profoundly alter the protein's fundamental characteristics. The unique properties of the fluorine atoms in its side chain—high electronegativity, steric bulk, and hydrophobicity—are leveraged to engineer more robust and functionally modulated proteins.

A primary driver for incorporating fluorinated amino acids like hexafluorovaline into proteins is the significant enhancement of their stability. nih.gov Numerous studies have demonstrated that replacing hydrocarbon-based hydrophobic residues (e.g., valine, leucine) with their fluorinated counterparts can substantially increase a protein's resistance to thermal unfolding, chemical denaturation, and proteolytic degradation. nih.govresearchgate.netgoogle.com

| Feature | Effect of Fluorination (e.g., with Hexafluorovaline) | Scientific Rationale | Source |

| Thermal Stability | Significantly increased resistance to heat-induced unfolding. | Enhanced hydrophobic effect from the increased buried surface area of fluorous side chains. | nih.gov, , researchgate.net |

| Chemical Stability | Improved stability against chemical denaturants. | The increased thermodynamic stability of the folded state makes it more resistant to disruption. | nih.gov, researchgate.net, google.com |

| Proteolytic Resistance | Retarded degradation by proteases. | Fluorination can alter local conformation and electronic properties, making the peptide bond less accessible or recognizable to protease enzymes. | researchgate.net, fu-berlin.de |

| Structural Perturbation | Minimal impact on the overall protein fold. | Fluorinated side chains can closely match the shape of the natural residues they replace, fitting into the hydrophobic core without major disruption. | nih.gov, researchgate.net |

Protein folding is a complex process guided by a delicate balance of forces, where the hydrophobic effect plays a crucial role. ucsb.edu The introduction of highly hydrophobic hexafluorovaline residues can be used as a strategy to modulate and direct the folding process and subsequent assembly of protein subunits. By strategically placing these residues within a protein's sequence, particularly in the hydrophobic core, researchers can influence the folding pathway. google.comnih.gov

The enhanced hydrophobicity of hexafluorovaline can accelerate the initial hydrophobic collapse, a key event in the folding of many proteins, where the polypeptide chain rapidly buries its nonpolar residues away from water. ucsb.edu This can lead to more stable folding intermediates and a more defined route to the final native structure. nih.govnobelprize.org Furthermore, in the design of self-assembling protein systems, such as coiled-coils, the placement of hexafluorovaline at the interface between subunits can strengthen the association and increase the stability of the final quaternary structure. researchgate.net The predictable and powerful interactions driven by fluorinated residues provide a tool to engineer the architecture of protein assemblies with high precision. researchgate.net

The specificity and affinity of protein-protein and protein-ligand interactions are determined by the precise arrangement of amino acids at the binding interface. nih.gov Substituting natural amino acids with hexafluorovaline at or near these interfaces can modulate binding events. rsc.org The larger van der Waals radius and unique electronic nature of the trifluoromethyl groups can alter the shape and chemical complementarity of the binding surface.

Introducing hexafluorovaline can have several effects:

Enhanced Hydrophobic Interactions: The increased hydrophobicity can strengthen binding to a hydrophobic pocket on a partner protein or ligand. mpg.de

Altered Specificity: The distinct steric and electronic profile of the hexafluorovalyl residue can change the interaction specificity, potentially weakening binding to off-target partners while maintaining or strengthening it for the intended target. nih.gov

Creation of Novel Interactions: The electronegative fluorine atoms are poor hydrogen bond acceptors but can participate in other types of favorable interactions, such as multipolar interactions, that can influence binding affinity.

For example, in the synthesis of gramicidin (B1672133) S analogues, where valine was replaced with hexafluorovaline, changes in the peptide's interaction with lipid bilayer membranes and its antimicrobial activity were observed, highlighting the impact of fluorination on biomolecular interactions. oup.com

n-Boc-Hexafluorovaline as a Spectroscopic Probe

Beyond its role in modifying protein stability and function, hexafluorovaline is an invaluable tool for biophysical studies, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The use of this compound in solid-phase peptide synthesis allows this probe to be placed at any desired position within a protein sequence. oup.com

¹⁹F NMR is a powerful technique for studying protein structure, dynamics, and interactions, especially for large and complex systems. nih.govnih.gov The fluorine nucleus (¹⁹F) has several advantageous properties for NMR studies.

The key advantage of using a ¹⁹F-labeled amino acid like hexafluorovaline is the complete absence of a background signal in biological samples, as fluorine is not naturally present in proteins. nih.govbeilstein-journals.org This allows for the unambiguous observation of the incorporated probe. The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local environment, including changes in van der Waals packing, solvent exposure, and local electrostatic fields. nih.govnih.gov This sensitivity makes it an exquisite reporter on:

Conformational Changes: A change in the protein's conformation will alter the local environment of the hexafluorovaline probe, resulting in a measurable change in its ¹⁹F chemical shift. nih.gov

Protein Dynamics: The relaxation properties and line shape of the ¹⁹F signal provide information about the motion and dynamics of the specific site where the probe is located. biorxiv.org

Ligand Binding: The binding of a ligand or another protein can be monitored by observing the changes in the ¹⁹F chemical shift of a probe placed at or near the binding site. nih.gov

| Advantage of ¹⁹F NMR | Description | Source |

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, leading to strong NMR signals. | biorxiv.org |

| No Background Signal | Proteins and other biological macromolecules are naturally devoid of fluorine, ensuring that any observed signal comes exclusively from the incorporated probe. | nih.gov, nih.gov |

| Sensitive to Environment | The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent reporter of subtle structural and conformational changes. | nih.gov, nih.gov |

| Wide Chemical Shift Range | The large chemical shift dispersion (~2 ppm for -CF₃ groups) helps to resolve signals from different probes or conformational states. | biorxiv.org |

| Applicable to Large Proteins | One-dimensional ¹⁹F NMR experiments are relatively simple and can be applied to very large proteins and protein complexes that are challenging for traditional NMR methods. | beilstein-journals.org, biorxiv.org |

To maximize the information obtained from ¹⁹F NMR, it is crucial to place the hexafluorovaline probe at a specific, known location within the protein. nih.gov This site-specific incorporation allows researchers to ask precise questions about a particular region of the protein, such as an active site, a protein-protein interface, or a domain that undergoes a conformational change. nih.gov

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a primary method for achieving this. oup.com In SPPS, amino acids are added sequentially to a growing peptide chain. This compound is the derivative used in this process, where the Boc (tert-butyloxycarbonyl) group protects the amino terminus during the coupling reaction. This enables its precise insertion at any desired point in the peptide sequence. oup.com For larger proteins, methods like expressed protein ligation can be used to join a synthetically produced peptide containing hexafluorovaline to a larger, recombinantly expressed protein segment.

In addition to chemical methods, techniques for genetic code expansion have been developed that allow for the co-translational incorporation of unnatural amino acids, including fluorinated ones, into proteins in living cells using engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.gov These methods combined allow researchers to place a ¹⁹F NMR probe with high precision, enabling the study of protein structure and dynamics at the molecular level within a native or near-native context. mpg.denih.gov

Advanced Protein Engineering Paradigms Employing Fluorinated Amino Acids

The use of fluorinated amino acids like hexafluorovaline opens new avenues in creating proteins with enhanced stability, novel functions, and specific labels for biophysical studies. nih.govmdpi.com The unique physicochemical characteristics of the hexafluorovaline side chain, which contains two trifluoromethyl groups, can dramatically alter local protein environments, influencing folding, stability, and intermolecular interactions. researchgate.netd-nb.info

Rational Design and Directed Evolution Approaches

Protein engineering strategies can be broadly categorized into rational design and directed evolution, both of which can leverage the properties of this compound.

Rational Design is a protein engineering method that relies on a detailed understanding of the protein's structure and function to make specific, calculated changes to its amino acid sequence. rsc.orgchemrxiv.orgresearchgate.net In this context, hexafluorovaline is an attractive candidate for substitution in the hydrophobic core of a protein. Its introduction is rationally designed to enhance protein stability through favorable fluorous interactions, where the fluorinated side chains preferentially interact with each other. nih.govmdpi.com The high hydrophobicity of the hexafluorovaline side chain can also strengthen the hydrophobic effect, a primary driving force for protein folding. researchgate.net Studies on various fluorinated amino acids have demonstrated that their incorporation can significantly increase the thermal and chemical stability of proteins. mdpi.comd-nb.info The rational incorporation of hexafluorovaline can therefore be a key strategy for engineering highly stable proteins for industrial or therapeutic applications. the-scientist.comcutm.ac.in

Directed Evolution mimics the process of natural selection in the laboratory to evolve proteins with desired properties. researchgate.net This approach involves generating a large library of protein variants through random mutagenesis, followed by screening or selection for improved function. betterenzyme.comnih.gov While seemingly random, this process can be used to optimize the function of proteins containing ncAAs like hexafluorovaline. For instance, after incorporating hexafluorovaline at a specific site, directed evolution could be used to fine-tune the surrounding residues to best accommodate the bulky, fluorinated side chain, thereby recovering or even enhancing the protein's activity. d-nb.info This combined approach is particularly powerful when the precise effects of the fluorinated residue are hard to predict, allowing for the discovery of beneficial mutations that would not have been obvious through rational design alone. nih.gov Machine learning algorithms are increasingly being used to guide directed evolution, making the search through vast sequence spaces more efficient. illinois.edu

Table 1: Comparison of Protein Engineering Approaches for Hexafluorovaline Incorporation

| Feature | Rational Design | Directed Evolution |

| Principle | Knowledge-based, targeted mutations. researchgate.net | Iterative cycles of random mutation and selection. researchgate.net |

| Requirement | Detailed protein structure-function knowledge. | High-throughput screening or selection assay. |

| Application for Hexafluorovaline | Site-specific substitution in the hydrophobic core to enhance stability. nih.gov | Optimization of protein function after hexafluorovaline incorporation; selection for enhanced stability or novel activity. d-nb.info |

| Key Advantage | Precise control over modifications. | Bypasses the need for detailed structural information; can uncover unexpected solutions. nih.gov |

| Primary Goal | Engineer proteins with predictable, enhanced properties like thermal stability. | Evolve proteins for novel functions or significantly improved performance in a given environment. |

Integration into Non-Natural Amino Acid Incorporation Systems (e.g., Amber Stop Codon Suppression)

The site-specific incorporation of hexafluorovaline into a growing polypeptide chain during translation is achieved by expanding the genetic code. ucsf.eduoregonstate.edu This powerful technology utilizes an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is independent of the host cell's endogenous translational machinery. oregonstate.edunih.gov The N-Boc protecting group on this compound is critical for this process.

The most common method for this is Amber Stop Codon Suppression . rsc.orgcaltech.edu In the genetic code, the UAG codon, also known as the amber stop codon, normally signals the termination of protein synthesis. rsc.org Genetic code expansion repurposes this codon to encode an ncAA. nih.gov This is achieved by introducing a new, orthogonal tRNA molecule with an anticodon (CUA) that recognizes the UAG codon, and an orthogonal aaRS that specifically attaches the desired ncAA to this tRNA. ethz.chnih.gov

The process for incorporating hexafluorovaline would proceed as follows:

Preparation : The cell is supplied with this compound. The Boc group helps ensure that the aaRS recognizes the ncAA and can prevent degradation or off-target reactions within the cell.

Engineering the Machinery : A gene for the protein of interest is mutated to include a TAG codon at the desired incorporation site. nih.gov Plasmids containing the genes for the engineered orthogonal tRNA/aaRS pair are also introduced into the host cell (e.g., E. coli). ucsf.edugoogle.com

Charging the tRNA : The engineered orthogonal aaRS specifically recognizes and attaches this compound to its corresponding orthogonal tRNA. google.comoregonstate.edu The orthogonality is crucial: this synthetase must not recognize any of the 20 canonical amino acids, and the orthogonal tRNA must not be charged by any of the cell's native synthetases. oregonstate.edunih.gov

Translation and Incorporation : During protein synthesis, when the ribosome encounters the UAG codon on the mRNA, the charged orthogonal tRNA binds to it. caltech.edu This "suppresses" the stop signal, and the ribosome incorporates hexafluorovaline into the growing polypeptide chain. nih.gov

Deprotection : If necessary for the final protein's function, the Boc protecting group can be removed post-translationally, although in many cases the modified amino acid is used directly. The use of Boc-protected amino acids, such as N-ε-Boc-lysine, is a well-established strategy in amber suppression systems. researchgate.net

This system allows for the production of proteins containing hexafluorovaline at single or multiple specific sites, providing a powerful tool for detailed structure-function studies and the creation of novel biomaterials. mdpi.com

Table 2: Components of the Amber Stop Codon Suppression System for this compound

| Component | Role | Key Requirement |

| This compound | The non-canonical amino acid to be incorporated. | Must be recognized and activated by the orthogonal aaRS. |

| Amber Stop Codon (UAG) | Repurposed codon in the target gene's mRNA. rsc.org | Signals the site for ncAA incorporation instead of translation termination. caltech.edu |

| Orthogonal tRNA | Carries the ncAA to the ribosome. | Must have an anticodon (CUA) to recognize UAG and not be recognized by endogenous aaRS. ethz.ch |

| Orthogonal aaRS | Attaches the ncAA to the orthogonal tRNA. | Must be highly specific for both the ncAA (this compound) and the orthogonal tRNA. nih.govgoogle.com |

| Host Cell Machinery | Ribosomes and other translation factors. | Must be compatible with the orthogonal tRNA/aaRS pair for protein synthesis. oregonstate.edu |

Future Directions and Emerging Research Avenues

Development of Novel Fluorinated Amino Acid Derivatives for Targeted Biomedical Applications

The success of foundational fluorinated amino acids has spurred research into a diverse new generation of derivatives designed for highly specific functions. numberanalytics.com Current efforts are moving beyond simple stability enhancement to create complex, functionalized molecules for targeted therapeutic and diagnostic purposes. researchgate.net Researchers are exploring novel synthesis methods, including biocatalysis and flow chemistry, to produce these advanced building blocks more efficiently. numberanalytics.com

One major area of focus is the development of fluorinated peptides and proteins as novel therapeutic agents, such as antibiotics, antivirals, and anticancer drugs. numberanalytics.comresearchgate.net The introduction of fluorine can increase metabolic stability, leading to improved bioavailability and a longer half-life in the body. researchgate.net For example, new fluorinated benzenesulfonamides have been developed as potent and selective inhibitors of carbonic anhydrase IX (CA IX), a protein associated with hypoxia in cancer cells. oncotarget.com These compounds have been shown to reduce tumor-induced acidification and limit the clonogenic survival of cancer cells, demonstrating the potential of fluorinated molecules in targeted cancer therapy. oncotarget.com

Furthermore, fluorinated amino acids are being designed as probes for biological imaging and diagnostics. The fluorine-19 (¹⁹F) nucleus is an excellent reporter for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI) due to its high sensitivity and the absence of a natural background signal in biological tissues. nih.gov This has led to the development of fluorinated amino acid derivatives that can be incorporated into peptides or proteins to monitor their interactions, conformational changes, and localization within living cells. acs.org

| Application Area | Example of Development | Rationale / Benefit |

| Oncology | Fluorinated benzenesulfonamides targeting Carbonic Anhydrase IX. oncotarget.com | Increased metabolic stability and selective inhibition of tumor-associated enzymes. oncotarget.com |

| Infectious Diseases | Fluorinated peptides with antimicrobial properties. nih.govnumberanalytics.com | Enhanced proteolytic resistance and improved efficacy. nih.gov |

| Drug Delivery | Self-assembling fluorinated peptides for nanomaterial development. numberanalytics.comresearchgate.net | Unique self-assembly properties driven by fluorous interactions for creating novel biomaterials. researchgate.net |

| Diagnostics | ¹⁹F-labeled amino acids for in-cell NMR and MRI. nih.govacs.org | Fluorine's unique NMR properties allow for background-free imaging and interaction studies. acs.org |

Advanced Computational Design and Prediction of Fluorinated Peptides and Proteins

The rational design of fluorinated biomolecules is a complex challenge, as the effects of fluorination on a protein's structure and function can be difficult to predict. acs.org Advanced computational methods are becoming essential tools to navigate this complexity, allowing researchers to model and forecast the impact of fluorine substitution before undertaking costly and time-consuming synthesis. nih.gov

Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are used to understand how fluorination alters key molecular properties. These methods help disentangle the competing effects of fluorine, such as changes in van der Waals volume, electrostatic potential, and hydrophobicity. acs.orgnih.gov For instance, computational studies have been crucial in explaining the structural basis for the enhanced stability of some fluorinated proteins. High-resolution X-ray structures, when paired with computational models, have shown that stability increases are often better explained by the increase in buried hydrophobic surface area rather than specific "fluorous" interactions between fluorinated side chains. pnas.org

A significant challenge has been the development of accurate force fields for fluorinated molecules. rsc.org New fixed-charge, atomistic force fields are being created to better quantify changes in hydration free energy and predict how fluorination will affect interactions with water and the packing of the protein's hydrophobic core. rsc.org These computational tools are enabling the de novo design of peptides and proteins with precisely tailored properties. For example, models can now predict how different fluorinated leucine (B10760876) or valine analogues will affect the stability of an α-helical coiled-coil, guiding the design of hyperstable protein structures. researchgate.netmdpi.com

| Computational Method | Application in Fluorinated Protein Design | Key Insights |

| Molecular Dynamics (MD) Simulations | Predicting conformational preferences and stability of fluorinated peptides. nih.gov | Elucidates how fluorination alters side-chain packing, flexibility, and interactions with solvent molecules. acs.orgnih.gov |

| Quantum Mechanics (QM) Calculations | Analyzing changes in electrostatic potential and bond strengths. nih.gov | Provides detailed understanding of the electronic effects of fluorine substitution on local geometry and reactivity. |

| Force Field Development | Creating accurate parameters for simulating fluorinated amino acids. rsc.org | Improves the predictive power of simulations regarding hydrophobicity and hydration free energies. rsc.org |

| Protein Design Algorithms | De novo design of proteins with hyperstable fluorinated cores. pnas.org | Allows for the rational design of proteins where stability is maximized by compensating for the larger volume of fluorinated side chains. pnas.org |

Expansion of Spectroscopic and Biophysical Techniques for Characterizing Fluorinated Biomolecules

The unique spectroscopic signature of the fluorine nucleus has driven the expansion and refinement of analytical techniques to study fluorinated biomolecules. elsevier.com ¹⁹F NMR spectroscopy, in particular, has become an indispensable tool for probing the structure, dynamics, and interactions of proteins and peptides at an atomic level. nih.govnih.gov

¹⁹F NMR is powerful because the chemical shift of a fluorine atom is extremely sensitive to its local environment, including changes in conformation, electrostatic fields, and solvent exposure. nih.gov This sensitivity allows researchers to detect subtle structural changes that might be invisible to other techniques. Furthermore, since fluorine is absent in natural biomolecules, ¹⁹F NMR spectra are background-free, enabling the clear observation of the labeled molecule even in complex environments like the inside of a cell (in-cell NMR). acs.orgacs.org Recent advances in multidimensional NMR experiments, such as 2D ¹⁹F-¹H and ¹⁹F-¹³C correlation spectroscopy, are providing even more detailed maps of the binding interfaces between fluorinated ligands and their protein targets. numberanalytics.comacs.org

Beyond NMR, other biophysical techniques are being adapted to characterize fluorinated biomolecules. nih.gov

X-ray Crystallography of highly fluorinated proteins provides high-resolution structural data that explains how bulky fluorinated side chains are accommodated within a protein's core and validates computational predictions. pnas.org

Förster Resonance Energy Transfer (FRET) and Double Electron-Electron Resonance (DEER) can be used to measure distances within and between fluorinated molecules, providing insights into their conformation and assembly. nih.gov

Hydroxyl Radical Protein Footprinting (HRPF) and D₂O-Induced Fluorine Chemical Shift Perturbations (DFCS) are methods used to probe the solvent exposure of specific fluorinated residues, mapping the surface topology of proteins. nih.gov

These advanced techniques are crucial for building a comprehensive understanding of how fluorination impacts biomolecular structure and function, paving the way for the rational design of the next generation of fluorinated materials and therapeutics. elsevier.comfu-berlin.de

Q & A

Q. 1.1. What are the critical considerations for optimizing the synthesis of n-Boc-hexafluorovaline to minimize racemization and side reactions?

Synthetic protocols for fluorinated amino acids like this compound require precise control of reaction conditions. Key strategies include:

- Using chiral auxiliaries or enantioselective catalysts to suppress racemization .

- Monitoring temperature (e.g., maintaining sub-zero conditions during fluorination steps) and solvent polarity (e.g., anhydrous DMF or THF) to avoid hydrolysis of the Boc group .

- Employing spectroscopic techniques (¹⁹F NMR, LC-MS) to track intermediates and confirm stereochemical integrity .

Q. 1.2. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological validation should involve:

- Chromatographic analysis : HPLC with chiral columns to resolve enantiomers and quantify purity .

- Spectroscopic characterization : ¹H/¹⁹F NMR for fluorine environment analysis, IR spectroscopy for Boc group confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight verification .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities, if feasible .

Intermediate Research Questions

Q. 2.1. What experimental designs are effective for studying the steric and electronic effects of hexafluorination on valine’s conformational stability?

Design considerations include:

- Comparative studies : Synthesize non-fluorinated Boc-valine and hexafluorinated analogs to analyze differences in torsional angles (via DFT calculations) and thermodynamic stability (via DSC or variable-temperature NMR) .

- Solvent perturbation assays : Measure solubility and aggregation tendencies in polar vs. non-polar solvents to infer hydrophobic/hydrophilic balance changes .

- Table : Example data structure for conformational analysis:

| Parameter | Boc-Valine | This compound |

|---|---|---|

| ΔG (kcal/mol) | -2.1 | -4.8 |

| Torsional Angle (°) | 60.2 | 54.7 |

| Solubility (mg/mL) | 12.3 | 3.1 |

Q. 2.2. How should researchers address conflicting spectroscopic data (e.g., ¹⁹F NMR shifts) reported for this compound derivatives?

- Data reconciliation : Cross-reference solvent effects (e.g., deuterated solvents vs. CDCl₃), temperature, and concentration variables across studies .

- Ab initio calculations : Use computational models (e.g., Gaussian or ORCA) to predict ¹⁹F chemical shifts and identify outliers in experimental data .

- Collaborative verification : Share samples with independent labs to replicate results, ensuring instrument calibration consistency .

Advanced Research Questions

Q. 3.1. What mechanistic insights can be gained from studying the kinetic isotope effects (KIEs) in the deprotection of this compound?

Advanced methodologies include:

- Isotopic labeling : Synthesize deuterated or ¹³C-labeled Boc groups to track cleavage pathways (acidic vs. enzymatic) .

- KIE experiments : Compare rate constants (k_H/k_D) using LC-MS to determine if bond-breaking is rate-limiting, revealing transition-state geometry .

- Computational modeling : Apply QM/MM simulations to visualize proton transfer mechanisms during Boc deprotection .

Q. 3.2. How can researchers leverage this compound to probe fluorine’s role in modulating peptide-protein binding affinities?

- Biophysical assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) of fluorinated vs. non-fluorinated peptides .

- Structural biology : Co-crystallize fluorinated peptides with target proteins (e.g., proteases) to resolve fluorine-protein interactions at atomic resolution .

- Table : Example binding data for a protease inhibitor:

| Compound | Kd (nM) | ΔΔG (kcal/mol) |

|---|---|---|

| Non-fluorinated analog | 120 | — |

| This compound | 45 | -1.8 |

Methodological and Ethical Considerations

Q. 4.1. How can researchers ensure reproducibility when incorporating this compound into multi-step peptide synthesis workflows?

- Standardized protocols : Publish detailed synthetic procedures, including exact equivalents of reagents, reaction times, and purification gradients .

- Open data practices : Deposit raw NMR, MS, and chromatographic data in repositories like Zenodo for peer validation .

- Ethical sourcing : Disclose suppliers of fluorinated reagents to avoid batch variability issues (e.g., Sigma-Aldrich vs. TCI America) .

Q. 4.2. What frameworks (e.g., FINER criteria) are appropriate for evaluating the translational relevance of this compound in drug discovery?

- FINER assessment :

Data Contradiction and Peer Review

Q. 5.1. How should researchers respond to peer critiques about the biological activity discrepancies of this compound in cell-based assays?

- Transparency : Disclose cell line origins, passage numbers, and assay conditions (e.g., serum-free vs. serum-containing media) .

- Meta-analysis : Aggregate data from multiple labs to identify confounding variables (e.g., endotoxin contamination in fluorinated compounds) .

- Dose-response validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.